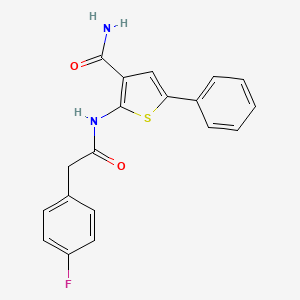

![molecular formula C7H8N2O2 B2531348 2-[(1H-咪唑-1-基)甲基]丙-2-烯酸 CAS No. 1341299-80-6](/img/structure/B2531348.png)

2-[(1H-咪唑-1-基)甲基]丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid, a related compound, involves the formation of complexes with metals such as Ni, Co, Mn, and Cd, as described in the first paper . Another related compound, imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, was synthesized and showed potent inhibitory activity in a biological assay . These syntheses typically require careful control of reaction conditions and purification steps to obtain the desired product with high purity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction, as seen in the compounds studied in papers and . These structures can feature coordination with metal ions and the formation of hydrogen-bonded networks, which are crucial for the stability and properties of the compounds. The imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog with an imidazo[2,1-b]thiazole ring were structurally characterized, providing insight into the intermolecular interactions within the crystals .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes , as well as condensation reactions to create novel derivatives, such as the 2-{2-[1-(3-substitutedphenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives mentioned in the fourth paper . These reactions are often facilitated by the electron-rich nature of the imidazole ring, which can act as a ligand or react with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the thermal stability of the metal complexes formed by imidazo[1,2-a]pyridin-2-ylacetic acid varies depending on the metal ion, with Co(II) and Ni(II) complexes being less stable than Mn(II) and Cd(II) complexes . The magnetic properties of these complexes are also of interest, with the Co(II) and Ni(II) complexes displaying magnetic exchange interactions mediated by hydrogen bonds . The vibrational spectra of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog were interpreted using Density Functional Theory (DFT) calculations, highlighting the importance of hydroxyl and methylene groups in hydrogen bonding .

科学研究应用

合成和生物学评估

对 2-[(1H-咪唑-1-基)甲基]丙-2-烯酸衍生物的研究已导致开发出具有显着生物活性的新型化合物。例如,衍生物已被合成用于作为选择性 GABA 摄取抑制剂,突出了其在神经学研究和治疗中的潜力。这些化合物针对各种 GABA 转运蛋白进行了抑制能力评估,展示了可能影响未来药物开发的特定活性 (Kerscher-Hack 等人,2016 年)。

缓蚀

该化合物的衍生物也因其缓蚀性能而被研究,特别是在保护酸性环境中的低碳钢方面。这项研究对于腐蚀阻力至关重要的工业应用至关重要。研究表明,某些咪唑衍生物可以有效防止腐蚀,为开发更有效且环保的缓蚀剂提供了见解 (Ammal 等人,2018 年)。

骨显像剂

在医学影像领域,源自 2-[(1H-咪唑-1-基)甲基]丙-2-烯酸的新型双膦酸盐已用锝-99m 标记,用作骨显像剂。这些衍生物表现出高骨骼摄取和软组织快速清除,使其成为骨显像应用的有希望的候选者,这有助于诊断和监测骨相关疾病 (Qiu 等人,2011 年)。

抗菌研究

还对咪唑类似物作为抗菌剂进行了研究。新型咪唑衍生物系列已证明对致病真菌和细菌具有有效的生物活性。这些研究有助于寻找对抗耐药菌株的新型抗菌化合物 (Dahiya,2008 年)。

催化

咪唑衍生物,包括与 2-[(1H-咪唑-1-基)甲基]丙-2-烯酸相关的衍生物,已被探索用作化学转化中的催化剂。这些研究对合成化学有影响,为在更温和的条件和更高的特异性下进行反应提供了新途径 (Grasa 等人,2003 年)。

配位聚合物和超分子化学

2-[(1H-咪唑-1-基)甲基]丙-2-烯酸衍生物的多功能性延伸到配位聚合物和超分子结构的创建。由于其独特的结构特征,这些材料在催化、储气和分离技术中具有潜在的应用 (He 等人,2020 年)。

作用机制

While the specific mechanism of action for “2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid” is not mentioned in the sources, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

属性

IUPAC Name |

2-(imidazol-1-ylmethyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5H,1,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGCMSHXFMYULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341299-80-6 |

Source

|

| Record name | 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)